molecular formula C16H16BrN3O2S B3638710 N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Cat. No.: B3638710
M. Wt: 394.3 g/mol
InChI Key: PFHVUSNLTDVXBQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the piperazine core: Starting with piperazine, the compound can be functionalized at the nitrogen atoms.

    Introduction of the furan-2-carbonyl group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.

    Attachment of the 4-bromophenyl group: This step can involve nucleophilic substitution reactions using 4-bromophenyl halides.

    Formation of the carbothioamide moiety: This can be done by reacting the intermediate with thiocarbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides, while reduction can yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromophenyl and furan groups suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
  • N-(4-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

Comparison

Compared to its analogs, N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide may exhibit different biological activities due to the presence of the bromine atom, which can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c17-12-3-5-13(6-4-12)18-16(23)20-9-7-19(8-10-20)15(21)14-2-1-11-22-14/h1-6,11H,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHVUSNLTDVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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